molecular formula C7H14O4 B031819 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid CAS No. 466-18-2

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Cat. No. B031819
CAS RN: 466-18-2
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. Leucine is an important amino acid for muscle protein synthesis and HMB is thought to enhance the effects of leucine on muscle growth and repair. HMB has been studied extensively for its potential use as a dietary supplement for athletes and individuals looking to improve their muscle mass and strength.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle tissue. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may also have anti-inflammatory properties that help reduce muscle damage and inflammation after exercise.

Biochemical And Physiological Effects

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has been shown to increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation has also been shown to improve recovery time after exercise and reduce muscle damage. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may also have anti-inflammatory properties that help reduce muscle damage and inflammation after exercise.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in lab experiments include its ability to increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation has also been shown to improve recovery time after exercise and reduce muscle damage. However, the limitations of using 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in lab experiments include the potential for side effects and the need for further research on the long-term effects of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation.

Future Directions

For research on 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid include further studies on the long-term effects of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation, as well as studies on the potential use of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid for other conditions such as muscle wasting in aging populations. Additionally, further research is needed to determine the optimal dosages and timing of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation for maximum benefits.

Synthesis Methods

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be synthesized from leucine through a process of oxidation and reduction. The synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of chemical reagents to convert leucine into 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.

Scientific Research Applications

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has been extensively studied for its potential use as a dietary supplement for athletes and individuals looking to improve their muscle mass and strength. Studies have shown that 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation can increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has also been shown to improve recovery time after exercise and reduce muscle damage.

properties

IUPAC Name

2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEISHUBUXWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312131
Record name 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

CAS RN

23944-47-0
Record name (.+-.)-Trachelanthic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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